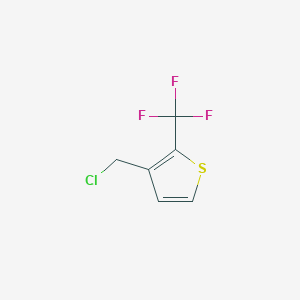

Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)-” is a compound that contains a thiophene ring, which is a sulfur-containing aromatic compound . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Efficient syntheses that incorporate thiophene units into different extended conjugation systems are of interest as a result of the prevalence of sulfur-rich aromatics in organic electronics .Molecular Structure Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Fluorination of polymer donors is a widely adopted approach to make efficient organic solar cells (OSCs). Herein, four new polymer donors were synthesized by introducing a trifluoromethyl-ester group-substituted thiophene (TEST) unit with different ratios into a typical polymer donor PBDB-TF which resulted in downshifting the highest occupied molecular orbital (HOMO) energy-level to −5.8 eV .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . This Feature Article provides an overview of the properties of TFMKs, an in-depth discussion of the methods available for their synthesis, and two illustrative examples of their application as key intermediates in medicinal chemistry .科学的研究の応用

Synthesis and Chemical Reactions

- Chloromethylation of Thiophene : The chloromethylation reaction of 2-chloro-thiophene is facilitated using phase transfer catalysis to synthesize 2-chloro-3-chloromethyl-thiophene. This process involves using tetrabutylammonium bromide as a catalyst and achieves a yield of 77.6%. The chloromethylated thiophene is further used in the synthesis of tioconazole nitrate (W. Ming, 2006).

- Thiophene Derivatives Synthesis : Chloromethyl trimethylsilylmethyl sulphide is used as a synthon for thiocarbonyl ylide, reacting stereospecifically with activated alkenes and alkynes to yield tetrahydro- and dihydro-thiophene derivatives in good yields (A. Hosomi et al., 1986).

Material Science and Polymers

- Liquid Crystalline Compounds : A regioselective route was developed for synthesizing 2-aryl-, 2-cyclohexyl-, and 2-(2-arylethyl)4-alkylthiophenes. These compounds are potential candidates as liquid crystalline compounds of low viscosity (Eun Kyong Kim et al., 2001).

- Optical Properties in Poly(thiophene)s : Postfunctionalization of poly(3-hexylthiophene) allows for the study of electronic and steric effects of various functional groups on the optical properties of 3,4-disubstituted poly(thiophene)s. Different substituents affect fluorescence yield and solid-state emission (Yuning Li et al., 2002).

Organic Chemistry and Synthesis

- Reactivity in Organic Synthesis : Chloromethyl ether reacts with alkyl 5-alkyl-2-thienyl sulfides to introduce the chloromethyl group in the 3-position of the thiophene ring. This methodology opens pathways for synthesizing derivatives with various functional groups (Y. Gol'dfarb et al., 1969).

- Trifluoromethylated Polymers : Synthesis of conjugated polymers based on trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate shows significant steric and electronic effects, altering optical and electrochemical properties of polymers. These polymers demonstrate potential in solar cell applications (Ping Deng et al., 2013).

作用機序

Target of Action

The primary targets of Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)- are carbon-centered radical intermediates . The trifluoromethyl group in the compound plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)-: interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .

Biochemical Pathways

The trifluoromethylation process affected by Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)- leads to the creation of new compounds with altered properties . These changes can have downstream effects on various biochemical pathways, particularly those involved in the synthesis of pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)- The trifluoromethyl group is known to improve the pharmacokinetic properties of various compounds .

Result of Action

The molecular and cellular effects of Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)- 's action are primarily seen in its ability to modify the properties of carbon-centered radical intermediates . This can lead to the creation of new compounds with potential applications in various fields .

将来の方向性

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates . This suggests that the future directions of “Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)-” could be in these areas.

特性

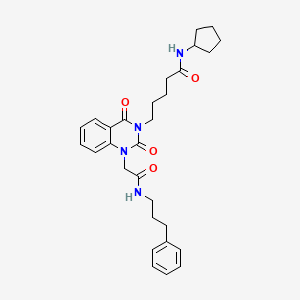

IUPAC Name |

3-(chloromethyl)-2-(trifluoromethyl)thiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3S/c7-3-4-1-2-11-5(4)6(8,9)10/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXPREOMIXIPCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CCl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2410182.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2410186.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410188.png)

![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-(2,2-dimethylbutyl)prop-2-enamide](/img/structure/B2410194.png)

![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2410203.png)

![1-(1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2410204.png)